Dehydrocholatesodium

Description

Historical Perspectives in Dehydrocholatesodium Research

The investigation of bile acids, a field known as "cholanology," has a history spanning over a century. conicet.gov.ar Within this field, this compound, a semi-synthetic bile acid derived from cholic acid, emerged as a significant compound. drugbank.compharmacompass.comselleckchem.com One of its early and well-documented applications was in the determination of circulation time, a diagnostic method introduced in the 1930s. acpjournals.org This technique relied on the sharp, bitter taste produced when the substance, injected intravenously, reached the tongue, providing a measure of the blood's transit time.

Beyond this diagnostic use, early research also focused on its hydrocholeretic action, its ability to increase the volume of watery bile without a proportional increase in bile acid concentration. acpjournals.org This property distinguished it from natural choleretic agents and led to its investigation for conditions related to biliary drainage. It was considered one of the least toxic bile salts, which further encouraged its study. acpjournals.org These initial studies laid the groundwork for understanding its fundamental physiological effects on the biliary system.

Evolution of Research Paradigms for this compound

The research paradigms surrounding this compound have evolved significantly from the initial focus on its physiological and diagnostic applications. The scientific community's approach has shifted towards a more mechanistic and application-driven investigation, reflecting broader trends in biomedical research. This evolution can be categorized into several key phases:

From Physiological Observation to Mechanistic Inquiry: Early research was largely observational, documenting the effects of this compound on bile flow. acpjournals.org The paradigm has since shifted to understanding the underlying cellular and molecular mechanisms. For instance, research now explores how it influences the permeability of tight junctions in the canalicular membranes, facilitating exchange between bile and plasma. pharmacompass.comdrugbank.com

Exploration as a Biochemical Tool: this compound is now widely used as a compound to study biliary excretion and physiology. ncats.ioscbt.com Its predictable effect on bile volume makes it a standard agent in experimental models investigating liver function and drug transport.

Investigation in Drug Delivery and Formulation: A significant shift has been the exploration of this compound's physicochemical properties as a surfactant and absorption enhancer. omicsonline.orgnih.gov Research now investigates its role in the formation of mixed micelles, which are crucial for solubilizing fats and cholesterol and are promising systems for drug delivery. conicet.gov.ar This paradigm views this compound not just as a therapeutic agent but as a functional excipient in pharmaceutical formulations. omicsonline.org

Repurposing for Novel Therapeutic Applications: More recently, high-throughput screening studies have identified this compound as a potential inhibitor of novel targets, such as the fatty acyl-CoA binding protein of the parasite Cryptosporidium parvum. nih.gov This represents a paradigm of drug repurposing, where a well-known compound is investigated for entirely new therapeutic indications.

This evolution reflects a transition from a classical, organ-level physiological perspective to a modern, multi-faceted approach that integrates cell biology, biochemistry, and pharmaceutical sciences.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound is diverse, extending into several specialized areas of investigation. Key areas of active research include its role in modulating inflammatory processes, its potential as an anti-parasitic agent, and its application in advanced drug delivery systems.

Recent studies have explored its effects in experimental models of acute biliary pancreatitis, where it has been shown to alleviate the severity of the condition by reducing pancreatic histopathological alterations and suppressing inflammatory markers. medchemexpress.com This has opened up avenues for investigating its anti-inflammatory and cytoprotective mechanisms. Another significant area of current research is its potential application in treating cryptosporidiosis, following its identification as an inhibitor of a key parasite protein. nih.gov

Furthermore, its properties as a biological surfactant continue to be a major focus. Researchers are investigating its interactions in mixed monolayer and mixed micellar systems, often in combination with other bile salts or surfactants. conicet.gov.ar These studies are fundamental to optimizing its use in drug solubilization and delivery. conicet.gov.arnih.gov

Despite the long history of research, several questions remain unaddressed:

What are the precise molecular targets and signaling pathways through which this compound exerts its anti-inflammatory and cytoprotective effects in conditions like pancreatitis?

Can the inhibitory activity of this compound against Cryptosporidium parvum be translated into an effective therapeutic strategy, and what is the exact mechanism of this inhibition?

How can the formulation of Dehydrocholate-based mixed micelles be optimized to enhance the delivery of a wider range of poorly soluble drugs?

What is the long-term impact of this compound on the composition and function of the gut microbiome, an area that remains largely unexplored?

Research Objectives and Scope for this compound Investigations

Building on the current landscape and unaddressed questions, future research on this compound is guided by several key objectives. The primary goals are to fully elucidate its mechanisms of action, expand its therapeutic and pharmaceutical applications, and refine its use as an experimental tool.

Primary Research Objectives:

To Elucidate Novel Mechanisms of Action: A central objective is to move beyond the well-established hydrocholeretic effects and investigate its impact on cellular processes. This includes studying its modulation of autophagy, its influence on inflammatory signaling cascades, and its interaction with specific cellular receptors and transporters. medchemexpress.com

To Develop as a Pharmaceutical Excipient: Research aims to systematically evaluate and optimize this compound as a dissolution enhancer and solubilizing agent for poorly water-soluble drugs. omicsonline.org The scope includes characterizing its performance in various formulations and with different classes of active pharmaceutical ingredients.

To Validate Novel Therapeutic Indications: A key objective is to conduct further preclinical and potentially clinical investigations into its efficacy for newly identified applications, such as in acute biliary pancreatitis and as an anti-protozoal agent. medchemexpress.comnih.gov

To Investigate Interactions in Complex Biological Systems: Research will continue to explore the behavior of this compound in mixed bile salt systems to better understand its physiological role and its function in pathological conditions like cholelithiasis. conicet.gov.ar

The scope of these investigations is inherently interdisciplinary, spanning pharmacology, medicinal chemistry, pharmaceutical technology, and molecular biology. The ultimate aim is to leverage a comprehensive understanding of this compound to develop new therapeutic strategies and enabling technologies for drug development.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₃NaO₅ | drugbank.com |

| Molecular Weight | 424.51 g/mol | targetmol.comlookchem.com |

| Appearance | White to off-white powder | lookchem.com |

| Melting Point | >300°C | lookchem.com |

| Solubility | Soluble in water (0.1 M at 20°C, clear, colorless) | lookchem.com |

| Soluble in DMSO (85 mg/mL) | selleckchem.com | |

| CAS Number | 145-41-5 | drugbank.comlookchem.com |

| Synonyms | Sodium dehydrocholate (B1245472), Decholin sodium | acpjournals.orglookchem.com |

Table 2: Summary of Key Research Findings for this compound

| Research Area | Key Finding | Investigated Effect | Model System | Reference |

| Gastroenterology | Alleviates severity of acute biliary pancreatitis. | Reduction of pancreatic damage, serum amylase, and lipase (B570770) levels. | C57BL/6 mice | medchemexpress.com |

| Infectious Disease | Inhibits Cryptosporidium parvum growth in vitro. | Inhibition of parasite fatty acyl-CoA binding protein (CpACBP1). | In vitro cell culture | nih.gov |

| Pharmaceutics | Increases the dissolution rate of various drugs. | Acts as a surfactant and lubricant in tablet formulations. | In vitro dissolution studies | omicsonline.org |

| Physiology | Induces hydrocholeresis (increased bile volume). | Increases bile flow without a proportional increase in bile lipids. | Rat models | medchemexpress.comdrugbank.com |

| Biochemistry | Forms non-ideal mixed micelles with other bile salts. | Influences the aggregation and surface properties of bile salt mixtures. | Aqueous solutions | conicet.gov.ar |

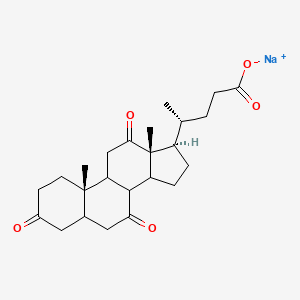

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H33NaO5 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

sodium;(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14?,16-,17?,18?,22?,23+,24-;/m1./s1 |

InChI Key |

FKJIJBSJQSMPTI-FHVQCLKSSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)CC4[C@@]3(CCC(=O)C4)C)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+] |

Origin of Product |

United States |

Synthesis and Chemical Modification of Dehydrocholatesodium

Established Synthetic Routes for Dehydrocholate (B1245472) Sodium

The synthesis of Dehydrocholate sodium primarily involves the preparation of its precursor, dehydrocholic acid, through the oxidation of cholic acid. drugbank.comnih.govwikipedia.org Dehydrocholic acid is subsequently converted to its sodium salt.

The foundational method for synthesizing dehydrocholic acid involves the oxidation of cholic acid. drugbank.com Over the years, various methodologies have been developed to improve this process, focusing on efficiency, safety, and environmental impact.

One of the earliest and most well-known methods is the oxidation of cholic acid using chromic acid. drugbank.com However, due to the toxicity of chromium reagents, alternative oxidizing agents have been explored. An efficient synthesis method utilizes sodium hypochlorite (B82951) in the presence of concentrated sulfuric acid and acetone (B3395972). google.com This method offers advantages in terms of cost-effectiveness and operational simplicity.

Another approach involves the use of sodium bromate (B103136) (NaBrO₃) in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) in an aqueous acetonitrile (B52724) solution. This method is highlighted as a form of "green chemistry" and has been reported to produce dehydrocholic acid in high yields. chemicalbook.com

Electrochemical oxidation has also been investigated as an alternative to chemical oxidants. unife.it The anodic oxidation of cholic acid has been studied in both aqueous and aquo-organic media. While direct electrochemical oxidation at certain electrodes like Ti/PbO₂ is not effective, the process can be achieved through chloride mediation. The faradaic yield of this process is influenced by factors such as NaCl concentration, temperature, and current density. unife.it

Table 1: Comparison of Synthetic Methods for Dehydrocholic Acid

| Method | Oxidizing Agent/System | Key Features | Reference |

|---|---|---|---|

| Chemical Oxidation | Chromic Acid | Traditional method | drugbank.com |

| Chemical Oxidation | Sodium Hypochlorite/Sulfuric Acid/Acetone | Cost-effective and simple process | google.com |

| Chemical Oxidation | Sodium Bromate/Ceric Ammonium Nitrate | "Green chemistry" approach, high yield | chemicalbook.com |

| Electrochemical Oxidation | Anodic oxidation with chloride mediation | Alternative to chemical oxidants, yield dependent on multiple factors | unife.it |

Optimizing the yield and purity of dehydrocholic acid, and consequently Dehydrocholate sodium, is a critical aspect of its synthesis. In the sodium hypochlorite-based method, the reaction conditions, such as the ratio of reactants and the reaction temperature (maintained between 30-50 °C), are crucial for maximizing the yield. google.com

Purification strategies are essential for obtaining high-purity dehydrocholic acid suitable for further use. One patented method involves treating the crude product with silica (B1680970) gel in acetone to adsorb impurities, followed by dissolution in a sodium hydroxide (B78521) solution and recrystallization by adding an acetic acid solution. This process is reported to yield dehydrocholic acid with high purity and in high yields. google.com

In the electrochemical synthesis, optimization involves fine-tuning parameters such as the concentration of the mediator (sodium chloride), temperature, and current density. For instance, lower current densities have been shown to result in higher faradaic yields. unife.it

Design and Synthesis of Dehydrocholate Sodium Derivatives

The three carbonyl groups and the carboxylic acid function of dehydrocholic acid offer multiple sites for chemical modification, enabling the design and synthesis of a variety of derivatives with potentially novel biological activities.

The rational design of dehydrocholate sodium analogues is often guided by the principle of assembling active chemical fragments or modifying the structure to target specific biological pathways. For instance, dehydrocholic acid can be used as a liver-targeting vehicle for drug delivery. nih.gov The rationale is that by attaching a pharmacologically active moiety to the dehydrocholic acid scaffold, the resulting derivative can be preferentially delivered to the liver, thereby increasing its efficacy and reducing systemic side effects. nih.gov

A notable example of the synthesis of dehydrocholic acid derivatives involves the formation of oximes. A series of oxime derivatives of dehydrocholic acid and its esters have been synthesized. nih.gov The synthetic strategy involves two main steps: esterification of the carboxylic acid group of dehydrocholic acid, followed by an oximation reaction at one or more of the carbonyl groups. The esterification is typically carried out using the corresponding alcohol in the presence of a catalyst, while the oximation involves reacting the keto-ester with a hydroxylamine (B1172632) derivative. nih.gov

The synthesis of amide derivatives of bile acids has also been explored, which can be applied to dehydrocholic acid. nih.govresearchgate.netsphinxsai.comnih.govgoogle.com This typically involves the activation of the carboxylic acid group, for example, by converting it to an acid chloride, followed by reaction with an appropriate amine.

The structural elucidation of newly synthesized dehydrocholate sodium derivatives is crucial to confirm their chemical identity. A combination of modern spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of organic molecules. nih.gov In the case of dehydrocholic acid oxime derivatives, ¹H NMR provides information about the protons in the molecule, while ¹³C NMR confirms the presence and chemical environment of the carbon atoms, including the characteristic signals of the carbonyl and oxime carbons. nih.gov For example, the signals for the three carbonyl carbons in dehydrocholic acid appear at distinct chemical shifts, and the formation of an oxime at a specific carbonyl group leads to a characteristic change in the chemical shift of that carbon. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized derivatives. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is commonly used to obtain the molecular ion peak, which confirms the molecular formula of the derivative. nih.gov The fragmentation pattern can provide additional structural information.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. rsc.org While specific crystal structures of dehydrocholate sodium derivatives are not widely reported, this technique is invaluable for determining the precise stereochemistry and conformation of bile acid analogues. mdpi.com The polymorphism of dehydrocholic acid itself has been studied using X-ray powder diffraction, revealing the existence of different crystalline forms. rsc.orgnih.gov

Table 2: Spectroscopic Data for a Representative Dehydrocholic Acid Derivative (Benzyl (E)-3-((benzyloxy)imino)-7,12-dioxocholanoate)

| Technique | Key Observations | Reference |

|---|---|---|

| ¹³C NMR | Signals at 212.38 (C-12), 209.11 (C-7), 173.67 (C-24), 158.19 (C-3), and others confirming the steroid backbone and modifications. | nih.gov |

| ESI-MS | m/z 498.2839 [M + H]⁺, 520.2668 [M + Na]⁺, consistent with the calculated molecular weight. | nih.gov |

Advanced Analytical Methodologies for Dehydrocholatesodium Research

Spectroscopic Characterization Techniques for Dehydrocholate (B1245472) sodium

Spectroscopy involves the interaction of electromagnetic radiation with a substance to produce a spectrum, which serves as a molecular fingerprint. For Dehydrocholate sodium, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for its structural elucidation and analysis. lew.roresearchgate.netnih.gov

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, it allows for the precise determination of molecular structure. researchgate.netresearchgate.net

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments within the Dehydrocholate sodium molecule. The spectrum would show distinct signals for the protons on the steroid nucleus and the pentanoate side chain. Protons in close proximity to the electron-withdrawing ketone and carboxylate groups are expected to be deshielded and appear at higher chemical shifts (downfield).

The complex, overlapping signals of the steroidal backbone often require advanced techniques for full assignment. However, key proton groups can be identified based on their expected chemical shift regions.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Dehydrocholate sodium

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity (Predicted) |

|---|---|---|

| Methyl Protons (C-18, C-19, C-21) | 0.8 - 1.5 | Singlet / Doublet |

| Steroidal Methylene/Methine Protons | 1.0 - 2.5 | Complex Multiplets |

| Protons α to Ketone Groups | 2.2 - 2.8 | Multiplets |

Note: Data are estimated based on general chemical shift principles and data for similar compounds. Actual values may vary based on solvent and experimental conditions. carlroth.compitt.edu

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment. The most notable features in the ¹³C NMR spectrum of Dehydrocholate sodium are the signals from the three ketone carbonyl carbons and the carboxylate carbon, which appear significantly downfield due to the deshielding effect of the oxygen atoms. The spectrum of dehydrocholic acid, the parent compound, is a close proxy for the carbon skeleton of its sodium salt. chemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shifts for Dehydrocholic Acid

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-3 | 211.5 |

| C-7 | 209.5 |

| C-12 | 214.0 |

| C-24 (Carboxylic Acid) | 178.5 |

| C-13 | 46.0 |

| C-10 | 38.5 |

| C-19 | 11.5 |

| C-18 | 22.0 |

Source: Adapted from spectral data for Dehydrocholic acid. The carboxylate carbon (C-24) in Dehydrocholate sodium would exhibit a slightly different shift compared to the carboxylic acid. chemicalbook.com The ketone carbonyl carbons typically resonate in the 205-220 ppm range, while carboxylic acid and ester carbons are found between 170-185 ppm. libretexts.org

For a molecule as complex as Dehydrocholate sodium, one-dimensional NMR spectra often contain overlapping signals that are difficult to interpret definitively. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish specific atomic connectivities.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It is invaluable for tracing the proton-proton networks throughout the steroid rings and the side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of a proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). It is crucial for identifying quaternary carbons (which have no attached protons) and piecing together the molecular fragments identified by COSY and HSQC.

Together, these advanced methods enable a complete and confident assignment of nearly all ¹H and ¹³C signals, confirming the precise molecular structure of Dehydrocholate sodium.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mvpsvktcollege.ac.in When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorptions are recorded as a spectrum, which reveals the characteristic functional groups. udel.edu

For Dehydrocholate sodium, the key functional groups are the three ketone groups and the sodium carboxylate group. Research has identified a prominent peak at 1709 cm⁻¹ which is attributable to the C=O stretching vibration of the ketone groups on the steroid structure. lew.roresearchgate.net The carboxylate anion (COO⁻) gives rise to two characteristic absorptions: a strong, asymmetric stretching band and a weaker, symmetric stretching band.

Table 3: Characteristic IR Absorption Bands for Dehydrocholate sodium

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (C=O) | Stretch | ~1709 lew.roresearchgate.net | Strong, Sharp |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1610 - 1550 | Strong |

| Carboxylate (COO⁻) | Symmetric Stretch | 1420 - 1300 | Variable |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |

Note: Wavenumbers are approximate and based on published data and established correlation tables. savemyexams.comlibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bioglobax.com The absorption of UV or visible light excites electrons from a ground state to a higher energy state. This technique is primarily used to study molecules containing chromophores, which are covalently bonded groups responsible for light absorption. matanginicollege.ac.in

The primary chromophores in the Dehydrocholate sodium molecule are the three isolated ketone (C=O) groups. Unconjugated ketones typically undergo two main types of electronic transitions:

A weak-intensity n→π* transition.

A high-intensity π→π* transition.

While some studies have utilized UV-Vis spectroscopy to characterize materials containing Dehydrocholate sodium, specific absorption maxima (λmax) for the pure compound are not always detailed. lew.roresearchgate.net Based on the known behavior of unconjugated ketone chromophores, the expected absorption characteristics can be predicted.

Table 4: Predicted UV-Vis Absorption Data for Dehydrocholate sodium

| Chromophore | Electronic Transition | Expected λmax Region (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Ketone (C=O) | n→π* | 270 - 300 | Weak (< 100 L mol⁻¹ cm⁻¹) |

Note: Data are estimated based on the principles of UV-Vis spectroscopy for unconjugated chromophores.

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Dehydrocholate sodium |

| Dehydrocholic acid |

| Sodium deoxycholate |

| Sodium cholate (B1235396) |

| Cobalt ferrite |

| Carbon |

| Oxygen |

| Hydrogen |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dehydrocholatesodium Studies

Chromatographic Separation and Detection Methods for this compound

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bile acids, including this compound. ijpsonline.com It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For bile acids, reverse-phase HPLC with a C18 column is commonly employed researchgate.net. The separation of 16 different bile acids has been achieved using a gradient elution of aqueous methanol (B129727) with ammonium (B1175870) acetate (B1210297) buffer researchgate.net. Detection is often performed using UV absorbance, typically at around 200 nm, as bile acid amidates have maximal absorbance at this wavelength researchgate.netresearchgate.net. A certificate of analysis for Sodium Dehydrocholate indicates a purity of over 95% as determined by HPLC with ELSD (Evaporative Light Scattering Detector) lgcstandards.com.

Table 1: HPLC Methods for Bile Acid Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | C18 octadecylsilane (B103800) researchgate.net | Partisil-10 ODS nih.gov |

| Mobile Phase | Gradient of aqueous methanol (65-75%) with 15 mM ammonium acetate, pH 5.40 researchgate.net | Methanol/water pH 2 (55:45) nih.gov |

| Detection | Evaporative Light-Scattering Mass Detector and UV at 200 nm researchgate.net | UV at 200 nm nih.gov |

| Analytes | Free, glycine- and taurine-amidated bile acids researchgate.net | Conjugated bile salts nih.gov |

This table is interactive. Users can sort and filter the data.

Gas Chromatography (GC) is another powerful technique for the analysis of bile acids. However, due to their low volatility, bile acids like this compound must first be derivatized to increase their volatility. shimadzu.comfrontiersin.org Common derivatization methods include methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com The derivatized compounds are then separated based on their boiling points and interaction with the stationary phase in the GC column. GC offers high resolution and is often used when reliable separation of structurally similar bile acids is required. shimadzu.com

Derivatization is Key:

Methylation: Converts the carboxylic acid group to a methyl ester.

Trimethylsilylation: Converts hydroxyl groups to trimethylsilyl (B98337) ethers.

Hyphenated techniques, which couple a separation method with a detection method, offer the highest degree of specificity and sensitivity for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the superior separation capabilities of HPLC with the sensitive and specific detection of MS. LC-MS is widely used for the analysis of bile acids in biological fluids because it often does not require derivatization. ijpsonline.com It allows for the simultaneous analysis of multiple bile acids in a single run, providing both qualitative and quantitative information. capes.gov.br LC-MS/MS, a tandem MS approach, further enhances selectivity and is considered a gold standard for bile acid profiling. mdpi.combiorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high-resolution separation of GC with the definitive identification capabilities of MS. d-nb.info After derivatization, GC-MS can provide detailed profiles of bile acids in complex samples. d-nb.info The mass spectrometer provides mass spectra for each separated component, allowing for unambiguous identification. shimadzu.com

Table 2: Comparison of Hyphenated Techniques for Bile Acid Analysis

| Technique | Sample Preparation | Separation Principle | Detection Principle | Key Advantages |

|---|---|---|---|---|

| LC-MS | Often minimal, no derivatization needed ijpsonline.com | Partitioning between liquid mobile phase and solid stationary phase | Mass-to-charge ratio of ionized molecules | High throughput, suitable for conjugated and unconjugated bile acids ijpsonline.com |

| GC-MS | Derivatization required (e.g., methylation, silylation) shimadzu.com | Partitioning between gaseous mobile phase and liquid/solid stationary phase | Mass-to-charge ratio of fragmented, ionized molecules | High resolution for isomers, robust and reliable shimadzu.comd-nb.info |

This table is interactive. Users can sort and filter the data.

Advanced Extraction and Sample Preparation Techniques for this compound Studies

The accurate quantification and characterization of this compound in various biological and environmental matrices necessitate robust and efficient extraction and sample preparation methodologies. The complexity of these matrices, which often contain interfering substances, requires advanced techniques to isolate the analyte of interest with high purity and recovery. This section details several advanced extraction methods employed in this compound research, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Ultrasound-Assisted Extraction (UAE).

Solid-Phase Extraction (SPE) of this compound

Solid-Phase Extraction (SPE) is a highly versatile and widely utilized technique for the purification and concentration of bile acids, including this compound, from diverse biological samples. creative-proteomics.com This chromatographic technique relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. researchgate.net Its advantages over traditional methods like liquid-liquid extraction include higher selectivity, reduced solvent consumption, and easier automation. researchgate.net

The general SPE procedure involves several key steps:

Column Conditioning: The SPE cartridge, typically packed with a C18 sorbent, is pre-conditioned with a solvent like methanol, followed by water. creative-proteomics.comuzh.ch This step activates the sorbent to ensure optimal binding of the target analytes.

Sample Loading: The prepared sample, often with an added internal standard, is passed through the conditioned cartridge. creative-proteomics.comuzh.ch The bile acids bind to the solid phase while unwanted matrix components are washed through. creative-proteomics.com

Washing: The cartridge is washed with specific solvents to remove any remaining interfering compounds that may have been retained.

Elution: The purified bile acids are eluted from the sorbent using a strong organic solvent, which is then collected for analysis. creative-proteomics.comepa.gov

Research has demonstrated the efficacy of SPE for bile acid analysis. A C18-based SPE procedure was optimized to collect 19 target bile acids and their conjugates with high recovery rates, ranging from 89.1% to 100.2% for standards. nih.gov In another study comparing extraction protocols, a method involving sodium hydroxide (B78521) (NaOH) treatment followed by SPE yielded the highest concentrations for unconjugated bile acids from fecal samples. nih.gov The choice of sorbent material and solvents is critical and must be optimized for the specific matrix and target analyte. nih.gov

Table 1: Examples of Solid-Phase Extraction (SPE) Protocols for Bile Acid Analysis

| Sorbent Type | Sample Matrix | Key Procedural Steps | Reported Findings/Recoveries | Source(s) |

| Bond Elut C18 (200mg) | Serum | Condition: Methanol, Water. Load: 100µl serum sample + buffer + internal standard. Wash: Water, 15% Methanol. Elute: Methanol. | Extraction recovery was between 78% and 100% for the bile acids. Limit of quantification (LOQ) ranged from 2 to 50 nmol/L. | uzh.ch |

| C18-based SPE | Porcine Bile | Optimized C18-based SPE procedure. | High recoveries for standards (89.1-100.2%). Recoveries for all 19 analytes in bile samples were >80%. | nih.gov |

| C18 SPE Column | Bile | Diluted sample + internal standards passed through a preconditioned C18 column. Washed with water and methanol to elute purified BAs. | Enhances BA purity and improves recovery rates, with typical values from 89.1% to 100.2%. | creative-proteomics.com |

| NaOH-SPE | Fecal Samples | Pre-incubation with NaOH for one hour before SPE. | Gave the highest concentrations for unconjugated BAs but a much lower content of conjugated and sulfated BAs compared to other protocols. | nih.gov |

Liquid-Liquid Extraction (LLE) Methodologies for this compound

Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique based on the principle of differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. creative-proteomics.com It is particularly useful for complex tissue samples, such as liver homogenates. creative-proteomics.commetabolomicsworkbench.org

A typical LLE procedure for bile acids from liver tissue involves:

Homogenization: The tissue is homogenized in an aqueous solution. creative-proteomics.com

Extraction: An organic solvent like acetonitrile (B52724), ethyl acetate, or dichloromethane (B109758) is added to extract the bile acids. creative-proteomics.com This step is often repeated to maximize recovery.

Phase Separation: The mixture is centrifuged to separate the organic layer (containing the bile acids) from the aqueous layer and any precipitated proteins. creative-proteomics.com

Concentration: The collected organic phases are evaporated, often under a stream of nitrogen, and the resulting residue is redissolved in a suitable solvent for analysis. creative-proteomics.com

An advanced and increasingly popular variation of LLE is Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . mdpi.com This method uses a water-miscible organic solvent, such as acetonitrile, for extraction. The addition of a high concentration of salt (e.g., sodium chloride, ammonium sulfate) to the aqueous sample induces the separation of the organic solvent, creating two distinct phases. mdpi.comchromatographyonline.comnih.gov SALLE combines the simplicity of protein precipitation with the high extraction efficiency of LLE and is particularly effective for enhancing the recovery of more polar analytes. mdpi.com

Table 2: Comparison of Liquid-Liquid Extraction (LLE) Methodologies for Bile Acids

| Method | Principle | Typical Solvents | Key Advantages | Typical Applications | Source(s) |

| Conventional LLE | Partitioning between immiscible aqueous and organic phases. | Ethyl acetate, Dichloromethane, Methanol. creative-proteomics.comgoogle.com | Effective for complex matrices; foundational technique. | Liver homogenates, fecal samples. creative-proteomics.comscielo.sa.cr | |

| Salting-Out Assisted LLE (SALLE) | Phase separation of a water-miscible solvent from the aqueous phase is induced by adding a salt. | Acetonitrile, Isopropanol. Salts: Sodium chloride, Ammonium sulfate (B86663). mdpi.comchromatographyonline.com | High recovery for polar analytes; direct injection of extract possible; less solvent-consuming than conventional LLE. | Serum, plasma, water samples. mdpi.comchromatographyonline.com | |

| Homogeneous LLE (h-LLE) | Begins with a single-phase solution of sample and a water-miscible solvent; phase separation is induced by adding a salt or sugar. | Acetonitrile. nih.gov | Simple, fast partitioning for compounds with a wide range of polarities. | Royal jelly. nih.gov |

Ultrasound-Assisted Extraction (UAE) for this compound

Ultrasound-Assisted Extraction (UAE) is an advanced, efficient extraction technology that utilizes the energy of ultrasonic waves (>20 kHz) to enhance the extraction process. mdpi.comnih.gov The primary mechanism behind UAE is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent. nih.govmdpi.com This process generates intense local heating, pressure, and shear forces that disrupt cell structures, increase solvent penetration, and enhance mass transport of the target compounds from the sample matrix into the solvent. mdpi.complos.org

The main advantages of UAE over conventional methods include:

Increased Efficiency: Higher extraction yields are often achieved. mdpi.com

Reduced Extraction Time: The process is significantly faster. nih.gov

Lower Energy and Solvent Consumption: UAE is considered a more environmentally friendly or "green" technology. mdpi.commdpi.com

Lower Operating Temperatures: The use of lower temperatures helps to prevent the degradation of thermally sensitive compounds. mdpi.com

The effectiveness of UAE is dependent on several parameters, including ultrasonic power and frequency, extraction time, temperature, solvent type, and the solid-to-liquid ratio. nih.gov These variables must be carefully optimized to maximize the yield of the target analyte. Response Surface Methodology (RSM) is a common statistical approach used to optimize these conditions for a given application. mdpi.comnih.gov While direct research on UAE for this compound is limited, studies on other natural compounds demonstrate the method's utility and the importance of process optimization.

Table 3: Examples of Optimized Conditions for Ultrasound-Assisted Extraction (UAE)

| Target Compound(s) | Sample Matrix | Optimized Parameters | Outcome | Source(s) |

| Anthocyanins | Raspberry Powder | Water Content: 29%, Ultrasonic Power: 210 W, Temperature: 51 °C, Time: 32 min | Achieved the highest yield of anthocyanins (1.378 ± 0.009 mg/g). | mdpi.com |

| Phenolic Compounds | Olive Cake | Temperature: 56 °C, Time: 3 min, Duty Cycle: 0.6 s, Solid to Solvent Ratio: 3.6% | Total phenolic content of 4.04 mg/g and antioxidant activity of 68.9%. | nih.gov |

| Betulin (B1666924) | White Birch Bark | Ethanol Concentration: 98%, Material to Solvent Ratio: 1:42, Temperature: 50°C, Time: 3h | Predicted a maximum betulin productivity of 23.17%. | researchgate.net |

| Phenolic Compounds | Pumpkin | Temperature: 41.45 °C, Ultrasonic Power: 44.60%, Time: 25.67 min | Optimal conditions for the extraction of total phenolics. | plos.org |

Mechanistic Investigations of Dehydrocholatesodium in Biological Systems

Biochemical Interactions of Dehydrocholatesodium at the Molecular Level

Enzyme Modulation by this compound

This compound has been observed to modulate the activity of several enzymes. Studies have shown that it can reduce the serum levels of amylase and lipase (B570770), which is particularly relevant in the context of pancreatic health. patsnap.comjst.go.jp In experimental models of acute biliary pancreatitis, dehydrocholic acid administration suppressed pancreatic trypsin and myeloperoxidase (MPO) activities. patsnap.com

Furthermore, like other bile acids, dehydrocholic acid is involved in the feedback regulation of its own synthesis. This is achieved through the modulation of key enzymes in the cholesterol catabolism pathway. The rate-limiting step in the primary bile acid synthesis pathway is catalyzed by cholesterol 7α-hydroxylase (CYP7A1). msdvetmanual.comnih.gov Bile acids, as a class, are known to repress the expression of the gene encoding this enzyme, thereby controlling their own production. msdvetmanual.com Conversely, some studies on pancreatic lipase have shown that, unlike natural bile salts that can reactivate detergent-inhibited lipase, sodium dehydrocholate (B1245472) does not exhibit this reactivating effect. mdpi.com

Table 1: Observed Effects of this compound on Enzyme Activity

| Enzyme | Observed Effect | Biological Context | Reference |

|---|---|---|---|

| Amylase | Reduction in serum levels | Acute Biliary Pancreatitis | patsnap.comjst.go.jp |

| Lipase | Reduction in serum levels | Acute Biliary Pancreatitis | patsnap.comjst.go.jp |

| Trypsin | Suppression of pancreatic activity | Acute Biliary Pancreatitis | patsnap.com |

| Myeloperoxidase (MPO) | Suppression of pancreatic activity | Acute Biliary Pancreatitis | patsnap.com |

| Cholesterol 7α-hydroxylase (CYP7A1) | Repression of gene expression (as a class of bile acids) | Bile Acid Homeostasis | msdvetmanual.com |

Receptor Binding and Activation by this compound

The interaction of bile acids with specific receptors is a critical component of their signaling function. Dehydrocholic acid has been shown to interact with nuclear receptors, such as the farnesoid X receptor (FXR), which play a central role in regulating the synthesis and transport of bile acids. patsnap.com By binding to and modulating these receptors, dehydrocholic acid can influence the expression of genes involved in maintaining bile acid balance. patsnap.commdpi.comresearchgate.netresearchgate.net

Bile acids are also ligands for the G protein-coupled receptor TGR5 (also known as GPBAR1). mdpi.commdpi.comoatext.com Activation of TGR5 is associated with various metabolic effects, including the stimulation of glucagon-like peptide-1 (GLP-1) release, which influences insulin (B600854) secretion and glucose homeostasis. mdpi.commdpi.com While primary and secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) are potent activators of TGR5, the specific efficacy of this compound at this receptor is less characterized in comparison. nih.govnih.gov

In other contexts, dehydrocholate has been used as a negative control in binding assays. For instance, in a study on Clostridioides difficile Toxin B (TcdB), dehydrocholate showed a very high half-maximal effective concentration (EC50 >400 μM), indicating it does not significantly interfere with TcdB receptor binding.

Protein-Dehydrocholatesodium Interactions and Conformational Dynamics

This compound interacts with various proteins, though its effects on their conformation can be subtle. A notable study investigating the interaction between the Shigella flexneri virulence factor IpaD and bile salts found that dehydrocholate had minimal to no effect on the protein's nuclear magnetic resonance (NMR) spectrum. jst.go.jp This suggests that, unlike deoxycholate which induced structural changes, dehydrocholate does not cause a detectable conformational shift in IpaD. jst.go.jp

However, this compound does interact with other types of proteins. Research has demonstrated its interaction with the water-soluble polymer polyvinyl pyrrolidone (PVP), leading to polymer-influenced self-aggregation of the bile salt. nih.gov Similarly, it has been shown to interact with gelatin, forming different complexes even at very low concentrations. researchgate.net These interactions are often driven by the amphiphilic nature of the bile salt molecule.

Impact of this compound on Gene Expression and Transcriptional Regulation

This compound and its acid form, dehydrocholic acid, have been shown to directly impact gene expression and transcriptional regulation. A significant finding is the ability of dehydrocholic acid to augment the expression of the caudal-related homeobox gene Cdx2. ncats.ioavantiresearch.com In one study, dehydrocholic acid dose-dependently increased Cdx2 promoter activity and protein production in esophageal and colon cell lines. ncats.io This activation was found to be mediated through two nuclear factor kappaB (NF-κB) binding sites within the Cdx2 promoter. ncats.io Another report confirmed that adding 100 µM of dehydrocholic acid to several cell lines resulted in an approximate four-fold increase in CDX2 expression. avantiresearch.com

The regulatory effects of this compound extend to other genes involved in metabolism and cellular processes. As a bile acid, it participates in the FXR-mediated transcriptional regulation of genes that control bile acid homeostasis. patsnap.commdpi.com The binding of bile acids to FXR induces the expression of the small heterodimer partner (SHP), a transcriptional repressor that in turn downregulates genes like CYP7A1, which is rate-limiting for bile acid synthesis. msdvetmanual.commdpi.comresearchgate.net Furthermore, its taurine (B1682933) conjugate, taurodehydrocholic acid, has been found to increase the expression of the ABCG5 gene, which encodes a transporter involved in biliary cholesterol secretion. medchemexpress.com

In the context of pancreatitis, dehydrocholic acid was found to elevate the expression of transcription factor EB (TFEB), a master regulator of lysosome biogenesis and autophagy. jst.go.jp This suggests a mechanism where this compound may help restore cellular cleaning processes that are impaired in disease states. jst.go.jp

Table 2: Effects of Dehydrocholic Acid on Gene and Protein Expression

| Target Gene/Protein | Cell/Tissue Type | Effect | Mediating Pathway | Reference |

|---|---|---|---|---|

| Cdx2 | Esophageal keratinocytes, Caco-2, HT-29 | Increased promoter activity and protein production | NF-κB | ncats.io |

| CDX2 | CV-1, TT, HT-29 cells | ~4-fold increase in expression | Not specified | avantiresearch.com |

| TFEB | Pancreatic acinar cells | Elevated expression | Not specified | jst.go.jp |

| ABCG5 | Hepatocytes (inferred) | Increased gene expression (by TDHCA) | Not specified | medchemexpress.com |

Cellular and Subcellular Mechanisms of this compound Action

The molecular interactions of this compound translate into broader effects on cellular and subcellular processes, particularly those related to metabolism.

This compound Effects on Cellular Metabolic Pathways

This compound exerts significant influence over several key cellular metabolic pathways. One of its most noted effects is the regulation of cholesterol metabolism. By stimulating bile flow, it facilitates the elimination of cholesterol from the body. patsnap.com Its taurine conjugate has been shown to enhance biliary cholesterol secretion by upregulating the ABCG5 transporter gene. medchemexpress.com Studies in rats have shown that a diet containing dehydrocholate increases liver cholesterol levels, bile flow, and biliary lipid secretion.

A crucial cellular process modulated by this compound is autophagy, the mechanism by which cells degrade and recycle damaged components. In experimental models of acute biliary pancreatitis, dehydrocholic acid was found to restore autophagy. jst.go.jp This restoration was linked to the upregulation of TFEB, which enhances lysosome biogenesis, a critical step for the completion of the autophagy process. jst.go.jp This suggests a protective mechanism whereby this compound helps clear damaged organelles, such as mitochondria, and reduces cellular stress. jst.go.jp

Bile acids in general are signaling molecules that modulate glucose, lipid, and energy metabolism. mdpi.com They can stimulate the release of GLP-1, a hormone that plays a key role in mediating insulin release from pancreatic β-cells, thereby influencing glucose metabolism. mdpi.com this compound's role as a hydrocholeretic agent also impacts the enterohepatic circulation, a key metabolic circuit that affects not only bile acid homeostasis but also lipid and glucose metabolism throughout the body. patsnap.com

Carbohydrate Metabolism Modulation by this compound

This compound has been observed to influence glucose dynamics at the hepatic level. In studies involving rats, the administration of sodium dehydrocholate was found to augment canalicular secretion. nih.gov This enhanced secretion led to a proportional increase in biliary glucose excretion, suggesting that the compound does not impede the entry of glucose into the bile. nih.gov This finding points towards an interaction with the transport mechanisms of glucose within the liver, specifically the process of reabsorption from the bile back into the hepatocytes. nih.gov Evidence suggests that glucose and its analogues are typically reabsorbed from the bile after entering at the hepatocyte, which accounts for their normally low concentration in bile. nih.gov The action of sodium dehydrocholate in increasing biliary glucose excretion suggests an influence on this "biliohepatic" circulation, potentially by modifying the reabsorptive capacity of the bile canaliculi. nih.gov

Mitochondrial Function and Bioenergetics in the Presence of this compound

Dehydrocholic acid has been implicated in the modulation of mitochondrial function, particularly under conditions of cellular stress. In a study investigating its effects on pancreatitis, dehydrocholic acid was found to exert protective effects by improving mitochondrial function. medchemexpress.com The mechanism of this improvement involves scavenging excessive oxidative stress and balancing cellular calcium levels, both of which are critical for maintaining mitochondrial integrity and bioenergetic efficiency. medchemexpress.com Mitochondrial dysfunction is a key factor in the progression of cellular injury, and the ability of dehydrocholate to mitigate these effects points to a role in preserving cellular energy homeostasis. medchemexpress.come-dmj.org

This compound Influence on Cellular Signaling Cascades

This compound and its acid form, dehydrocholic acid, influence several cellular signaling pathways, often in a manner distinct from other bile acids. Research indicates that the compound modulates autophagy, a fundamental cellular process for degrading and recycling cellular components. medchemexpress.com It has also been shown to increase the expression of CDX2, a key transcription factor, in various cell lines. ncats.io

In studies on cholangiocytes, dehydrocholic acid (DHCA) behaved differently from other bile acids like TUDCA (tauroursodeoxycholic acid). researchgate.net While TUDCA enhanced secretin-stimulated biliary hydrocholeresis through pathways involving PKCα, PI3K, PKA, and MEK, DHCA alone stimulated bile flow but had no additional effect on the secretin response, suggesting it does not engage these specific signaling cascades in the same manner. researchgate.net There is also evidence linking bile acid activity to Peroxisome proliferator-activated receptor (PPAR) signaling, a crucial pathway in regulating glucose and lipid metabolism. targetmol.come-dmj.org

Investigational Applications of this compound in Cellular Models

In vitro cell culture models are indispensable tools for elucidating the biological effects of chemical compounds at the cellular level, providing controlled environments to study specific interactions and mechanisms. scielo.brupmbiomedicals.com this compound has been utilized in such models to explore its various biological activities.

In Vitro Studies Using Primary Cell Cultures

Primary cell cultures, which are derived directly from living tissue, are valuable because they closely mimic the physiology of in vivo systems. scielo.br this compound has been investigated using these models. For instance, it was used in primary cultures of rat hepatocytes to study its effects on cholesterol biosynthesis. semanticscholar.org In another study, dehydrocholic acid was applied to cultured pancreatic acinar cells, where it was shown to reduce the necrosis induced by the more toxic bile acid, sodium taurocholate. medchemexpress.commedchemexpress.com Furthermore, its effects have been studied in cultures of isolated rat hepatic stellate cells, which are key to understanding the progression of liver fibrosis. researchgate.net These studies leverage primary cell cultures to investigate the compound's hepatoprotective and cytoprotective potential in a controlled setting. medchemexpress.comsemanticscholar.orgresearchgate.net

Research with Immortalized Cell Lines

Immortalized cell lines serve as crucial tools in the mechanistic study of dehydrocholate sodium, offering a consistent and reproducible system to investigate its cellular and molecular effects. encyclopedia.pubnih.gov These cell lines, capable of unlimited division, provide a readily available biological material for a wide range of assays. encyclopedia.pub

One area of investigation involves the impact of dehydrocholate sodium on pancreatic acinar cells. In vitro studies using immortalized pancreatic acinar cell lines have demonstrated that dehydrocholate sodium can mitigate necrosis induced by other bile salts, such as sodium taurocholate. medchemexpress.com This protective effect highlights a potential mechanism for its therapeutic action in conditions like acute biliary pancreatitis. medchemexpress.com

Furthermore, research utilizing various immortalized cell lines has explored the role of dehydrocholate sodium in modulating cellular processes. For instance, studies have indicated its ability to influence autophagy, a fundamental cellular process for degrading and recycling cellular components. medchemexpress.com The interaction of dehydrocholate sodium with specific cellular components, such as the toxin TcdB from Clostridium difficile, has also been examined using cell lines like human IMR-90 fibroblasts. pnas.org

The table below summarizes key findings from research with immortalized cell lines:

| Cell Line Type | Experimental Context | Key Findings | Reference |

| Pancreatic Acinar Cells | Induction of necrosis with sodium taurocholate | Dehydrocholate sodium reduces necrosis. | medchemexpress.com |

| Human IMR-90 Fibroblasts | Interaction with C. difficile TcdB toxin | Dehydrocholate sodium can interact with and modulate the effects of bacterial toxins. | pnas.org |

Three-Dimensional (3D) Cell Culture Models for this compound Research

Three-dimensional (3D) cell culture models are increasingly being adopted in pharmacological research to better mimic the complex in vivo environment of tissues and organs. nih.govlabmanager.comfrontiersin.orginsphero.com These models, which include spheroids and organoids, allow for the study of cell-cell and cell-matrix interactions in a more physiologically relevant context than traditional two-dimensional (2D) cultures. nih.govinsphero.com

While specific studies focusing solely on dehydrocholate sodium in 3D cell culture models are not extensively detailed in the provided search results, the utility of these systems for investigating the effects of various compounds is well-established. For example, 3D models of the human corneal epithelium and artificial skin have been used to assess the irritation potential of substances. mdpi.com Such models could be adapted to study the local effects of dehydrocholate sodium on specific tissues.

The advantages of 3D cell cultures for drug discovery and mechanistic studies include their ability to provide more predictive data on efficacy and toxicity before moving to preclinical animal models. nih.govlabmanager.com The development of 3D culture systems for liver, intestinal, and other relevant tissues would provide a powerful platform for in-depth investigation of the mechanisms of action of dehydrocholate sodium.

Preclinical Model Systems for this compound Research

Preclinical model systems, particularly animal models, are indispensable for understanding the systemic effects and pharmacological properties of dehydrocholate sodium in a living organism. elsevier.es

Development and Validation of Animal Models for this compound Studies

Various animal models have been developed and validated to investigate the physiological and pathological processes relevant to the action of dehydrocholate sodium. These models are crucial for studying conditions such as cholestasis, pancreatitis, and blood-brain barrier disruption. medchemexpress.comelsevier.esnih.gov

For instance, rodent models of obstructive jaundice, induced by ligating the common bile duct, have been used to demonstrate the choleretic and hepatoprotective effects of dehydrocholate sodium. medchemexpress.com Similarly, a model of acute biliary pancreatitis in mice, induced by sodium taurocholate, has been instrumental in showing the protective effects of dehydrocholate sodium against pancreatic damage. medchemexpress.com

In neuroscience research, a rat model for prolonged, reversible blood-brain barrier disruption has been established using intracarotid infusion of dehydrocholate sodium. nih.gov This model is valuable for basic studies of the blood-brain barrier and for exploring therapeutic strategies for drug delivery to the central nervous system. nih.gov

The table below outlines some of the animal models used in dehydrocholate sodium research:

| Animal Model | Purpose of the Model | Key Application in Dehydrocholate Sodium Research | Reference |

| Rat Model of Obstructive Jaundice | To study the effects of bile duct obstruction. | Demonstrating the choleretic and hepatoprotective effects of dehydrocholate sodium. | medchemexpress.com |

| Mouse Model of Acute Biliary Pancreatitis | To investigate the mechanisms of pancreatitis. | Showing the protective effects of dehydrocholate sodium against pancreatic necrosis and inflammation. | medchemexpress.com |

| Rat Model of Blood-Brain Barrier Disruption | To study the permeability of the blood-brain barrier. | Establishing a method for reversible disruption of the blood-brain barrier for therapeutic and research purposes. | nih.gov |

| Rabbit Model of Acute Myocardial Infarction | To study the biodistribution of imaging agents. | Investigating the use of sodium cholate (B1235396) (a related bile salt) as a solubilizing agent. | researchgate.net |

| Zebrafish Model of Dravet Syndrome | For high-throughput antiepileptic drug screening. | Included in a library of compounds screened for anticonvulsant activity. | eneuro.org |

Pharmacological Investigations of this compound in Preclinical Models

Pharmacological investigations in preclinical models have elucidated several key actions of dehydrocholate sodium. A primary and well-documented effect is its hydrocholeretic action, meaning it stimulates the production of a large volume of watery bile. medchemexpress.com Studies in rats have shown that intravenous infusion of dehydrocholate sodium increases bile flow. medchemexpress.com

Beyond its effects on bile flow, dehydrocholate sodium has been shown to have protective effects in various organs. In a mouse model of acute biliary pancreatitis, it was found to alleviate the severity of the condition by reducing pancreatic histopathological alterations, and lowering serum levels of amylase and lipase. medchemexpress.com In rats with obstructive jaundice, it exhibited mild hepatoprotective effects. medchemexpress.com

Furthermore, investigations into the central nervous system have revealed that dehydrocholate sodium can reversibly disrupt the blood-brain barrier. nih.gov The degree and duration of this disruption are dependent on the concentration of dehydrocholate sodium infused. nih.gov

Ex Vivo Analysis of Tissues and Organs from Dehydrocholate-Treated Models

Ex vivo analysis of tissues and organs from animal models treated with dehydrocholate sodium provides crucial insights into its localized effects and mechanisms of action. This type of analysis allows for detailed histological, biochemical, and molecular examination of tissues after in vivo exposure to the compound.

For example, in studies of acute biliary pancreatitis in mice, ex vivo histopathological analysis of the pancreas from dehydrocholate sodium-treated animals revealed reduced tissue damage compared to untreated controls. medchemexpress.com Additionally, measurements of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration and inflammation, were suppressed in the pancreatic tissue of treated mice. medchemexpress.com

In models of blood-brain barrier disruption, ex vivo analysis of brain tissue is used to confirm and quantify the extent of barrier opening. nih.gov This is often done by observing the extravasation of dyes like Evans blue or sodium fluorescein (B123965) into the brain parenchyma of the infused hemisphere. nih.gov

Similarly, in studies of myocardial infarction in rabbits, ex vivo autoradiography and fluorescence examination of heart tissue have been used to assess the accumulation of radioactively labeled compounds, where a related bile salt was used as a solubilizing agent. researchgate.net This demonstrates the utility of ex vivo techniques in evaluating the distribution and targeting of substances in specific tissues.

The following table summarizes findings from ex vivo analyses:

| Animal Model | Tissue Analyzed | Ex Vivo Technique | Key Findings | Reference |

| Mouse Model of Acute Biliary Pancreatitis | Pancreas | Histopathology, Myeloperoxidase (MPO) assay | Reduced pancreatic tissue damage and suppressed MPO activity. | medchemexpress.com |

| Rat Model of Blood-Brain Barrier Disruption | Brain | Observation of dye extravasation (Evans blue, sodium fluorescein) | Confirmed disruption of the blood-brain barrier in the infused hemisphere. | nih.gov |

| Rabbit Model of Acute Myocardial Infarction | Heart | Autoradiography, Fluorescence examination | Assessed tracer accumulation in infarcted versus viable myocardium. | researchgate.net |

Emerging Research Avenues and Future Directions for Dehydrocholatesodium

Integration of Omics Technologies in Dehydrocholatesodium Research

Omics technologies, which encompass the comprehensive analysis of biological molecules, are set to revolutionize our understanding of this compound. By examining the global changes in proteins, metabolites, and gene transcripts, researchers can construct a holistic picture of the cellular and systemic responses to this compound.

Proteomics, the large-scale study of proteins, offers a powerful lens through which to view the functional impact of this compound. The primary challenge in proteomics, especially for membrane-associated proteins, is the effective solubilization of proteins for analysis. Research has demonstrated the utility of bile salts, such as sodium deoxycholate, as highly effective detergents in sample preparation for proteomic studies. nih.govnih.gov

Studies have shown that using sodium deoxycholate for in-solution digestion of rat hippocampal plasma membrane proteins resulted in the identification of 77 proteins, a more than twofold increase compared to methods using sodium dodecyl sulfate (B86663) (SDS). nih.gov This enhanced efficiency is critical for identifying low-abundance proteins and understanding the full spectrum of a compound's interactions. researchgate.net The application of these advanced solubilization techniques is a promising avenue for future studies aiming to map the protein interaction landscape of this compound. By identifying which protein levels or states of modification are altered upon exposure, researchers can uncover the specific cellular machinery and signaling pathways modulated by the compound.

| Detergent / Method | Key Findings in Proteomics Sample Preparation | Reference |

|---|---|---|

| Sodium Deoxycholate (SDC) | Significantly increases the number of identified membrane proteins compared to SDS. | nih.gov |

| SDC vs. Urea/CHAPS Buffer | Increases the number of identified proteins and reduces chemical modifications (carbamylation) on amino acid residues compared to urea-based buffers. | nih.govresearchgate.net |

| Optimized SDC Protocol | Improves overall proteome coverage by over 60% through the recovery of unique peptides that co-precipitate with the detergent. | researchgate.net |

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system and provides a direct functional readout of cellular status. mdpi.com This approach can be used to identify biomarkers and understand the biochemical pathways affected by a substance. For instance, metabolomic profiling has been successfully employed to identify metabolites, including dehydrocholic acid, as potential markers of methotrexate (B535133) efficacy in juvenile idiopathic arthritis. nih.gov In that research, changes in dehydrocholic acid levels were significantly associated with treatment outcomes. nih.gov

This methodology can be directly applied to this compound research to create detailed metabolic fingerprints. By comparing the metabolomes of systems before and after exposure to this compound, scientists can identify which metabolic pathways are perturbed. This could reveal novel mechanisms of action, such as effects on energy metabolism, lipid profiles, or amino acid pathways, and identify potential biomarkers for monitoring the compound's biological activity. researchgate.net

| Metabolic Pathway | Potential Metabolites of Interest in this compound Research | Rationale for Investigation |

|---|---|---|

| Bile Acid Metabolism | Glycine or Taurine (B1682933) conjugates of dehydrocholate (B1245472) | To understand the metabolic fate and biotransformation of the parent compound. |

| Gut Microbiome Metabolism | Secondary bile acids, short-chain fatty acids | To investigate the interaction between this compound and gut microbiota. |

| Energy Metabolism (TCA Cycle) | Citrate, Succinate, Malate | To assess the impact on mitochondrial function and cellular energy status. |

| Lipid Metabolism | Cholesterol, Fatty acids, Phospholipids | To explore effects on lipid absorption, transport, and synthesis. |

Transcriptomics allows for the measurement of the messenger RNA (mRNA) abundance of thousands of genes simultaneously, offering a snapshot of the genes that are active within a cell at a specific time. youtube.com This technique, often performed using RNA-sequencing (RNA-Seq), is fundamental for understanding how a compound like this compound may regulate cellular processes at the genetic level. nih.gov By treating relevant cell types (e.g., hepatocytes) or model organisms with this compound, researchers can identify which genes are significantly up- or down-regulated. nih.gov

This analysis of differentially expressed genes (DEGs) can reveal the signaling pathways and biological processes targeted by the compound. mdpi.com For example, transcriptomic studies could determine if this compound influences genes involved in bile acid synthesis and transport, inflammation, or cellular stress responses. This information is crucial for building a comprehensive mechanistic model of its action and for identifying potential new therapeutic indications.

Advanced Computational and In Silico Modeling of this compound

Parallel to advancements in wet-lab technologies, computational methods are becoming indispensable in modern pharmacology. In silico modeling provides a rapid and cost-effective means to predict molecular interactions, understand structure-activity relationships, and guide the design of new chemical entities.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This method can be used to screen large libraries of proteins to identify potential binding partners for this compound, thereby generating hypotheses about its molecular targets. Docking algorithms score different binding poses to estimate the strength of the interaction, helping to prioritize targets for experimental validation. nih.gov

Following docking, molecular dynamics (MD) simulations can provide deeper insights into the behavior of the ligand-receptor complex over time. youtube.com MD simulations model the motion of every atom in the system, offering a dynamic view of the binding stability, conformational changes induced in the protein, and the specific atomic interactions that stabilize the complex. nih.govyoutube.com Such simulations are crucial for understanding the precise mechanism of interaction and for evaluating how modifications to the this compound structure might affect its binding affinity and functional effect.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to connect the chemical structure of a compound with its biological activity. gardp.org The goal of SAR is to identify which chemical features (functional groups, stereochemistry, size) of a molecule are responsible for its effects. drugdesign.org This knowledge is then used to design new molecules with improved potency, selectivity, or pharmacokinetic properties. gardp.org

For this compound, a systematic SAR study would involve the synthesis of a library of derivatives. Modifications could be made at various positions, such as:

Reducing one or more of the ketone groups at positions 3, 7, and 12 to hydroxyl groups.

Altering the length or functional groups of the pentanoic acid side chain.

Introducing substituents onto the steroid ring system.

Each new derivative would be tested in relevant biological assays. The resulting data would be used to build a comprehensive SAR model, providing a clear roadmap for the rational design of next-generation compounds based on the this compound scaffold.

Predictive Modeling for Dehydrocholate sodium Research

Predictive modeling is an emerging area in pharmaceutical research that utilizes computational simulations and mathematical algorithms to forecast the behavior of chemical compounds within biological systems. nih.gov For Dehydrocholate sodium, a semisynthetic bile acid, predictive modeling offers the potential to accelerate research and development by providing insights into its pharmacokinetic and pharmacodynamic properties. While specific predictive models for Dehydrocholate sodium are not extensively documented in current literature, the established models for other bile acids provide a strong framework for its future investigation.

Physiologically-based pharmacokinetic (PBPK) models, for instance, have been developed to describe the complex metabolism and enterohepatic circulation of bile acids like cholic acid. nih.govjci.org These multicompartmental models are based on physiological principles and can simulate the distribution and transformation of bile acids in various bodily compartments, including the liver, gallbladder, and different sections of the intestine. nih.gov Such models could be adapted for Dehydrocholate sodium to predict its absorption, distribution, metabolism, and excretion (ADME) profile.

Moreover, predictive models are being employed to understand the role of bile acids in pathologies such as cholestasis, a condition characterized by the intrahepatic accumulation of bile acids. nih.gov By incorporating data on bile salt export pump (BSEP) inhibitors, these models can predict the dose-dependent accumulation of bile acids in humans. nih.gov Given that Dehydrocholate sodium is known to increase bile flow, these models could be instrumental in studying its efficacy and potential interactions with other drugs.

The application of predictive modeling to Dehydrocholate sodium could also extend to its formulation and delivery. For instance, in silico models are used to assess how different excipients and processing conditions might enhance the solubility and bioavailability of a drug. nih.gov This approach could optimize the development of drug delivery systems incorporating Dehydrocholate sodium.

The table below illustrates the potential applications of predictive modeling in Dehydrocholate sodium research, based on established models for other bile acids.

| Modeling Approach | Potential Application for Dehydrocholate sodium | Key Parameters for Model Input |

|---|---|---|

| Physiologically-Based Pharmacokinetic (PBPK) Modeling | Predicting the ADME profile of Dehydrocholate sodium and its metabolites. | Physicochemical properties of Dehydrocholate sodium, physiological parameters of the model organism. |

| Cholestasis Models | Evaluating the therapeutic potential of Dehydrocholate sodium in cholestatic conditions. | Data on bile acid transporters, effects of BSEP inhibitors. |

| Formulation and Delivery Modeling | Optimizing drug delivery systems for enhanced solubility and bioavailability. | Properties of excipients, processing conditions. |

Interdisciplinary Research Collaborations for Dehydrocholate sodium Studies

The multifaceted nature of bile acids, including Dehydrocholate sodium, necessitates a collaborative approach that integrates expertise from various scientific disciplines. The study of bile acids is no longer confined to gastroenterology and hepatology but extends into microbiology, materials science, and computational biology. nih.govcdnsciencepub.com

A crucial area for interdisciplinary collaboration is the investigation of the interactions between Dehydrocholate sodium and the gut microbiome. nih.gov The gut microbiota is known to metabolize bile acids, influencing their physiological effects. nih.gov Collaborative studies involving microbiologists and gastroenterologists could elucidate how the metabolic activities of gut bacteria on Dehydrocholate sodium impact host physiology and disease.

The unique physicochemical properties of bile acids have also attracted the attention of materials scientists. cdnsciencepub.com Their amphiphilic nature and rigid steroidal backbone make them suitable building blocks for novel biomaterials. cdnsciencepub.com Collaborations between chemists and materials scientists could explore the potential of Dehydrocholate sodium in the development of drug delivery systems, such as nanoparticles and hydrogels. cdnsciencepub.comresearchgate.net

Furthermore, the integration of computational biologists and pharmacologists is essential for the development and application of predictive models for Dehydrocholate sodium research, as discussed in the previous section. These collaborations can bridge the gap between experimental data and in silico simulations, leading to a more comprehensive understanding of the compound's behavior.

The table below outlines potential interdisciplinary collaborations for advancing the study of Dehydrocholate sodium.

| Collaborating Disciplines | Research Focus | Potential Outcomes |

|---|---|---|

| Gastroenterology & Microbiology | Investigating the interplay between Dehydrocholate sodium and the gut microbiome. | Understanding of how microbial metabolism of Dehydrocholate sodium affects host health. |

| Chemistry & Materials Science | Development of novel biomaterials based on Dehydrocholate sodium. | Creation of new drug delivery systems with enhanced properties. |

| Pharmacology & Computational Biology | Application of predictive modeling to Dehydrocholate sodium research. | More accurate predictions of the compound's pharmacokinetic and pharmacodynamic profiles. |

Unexplored Research Questions and Hypotheses for Dehydrocholate sodium

Despite its long history of use as a choleretic agent, several aspects of Dehydrocholate sodium's biological activity and potential therapeutic applications remain to be fully explored. The evolving understanding of bile acid physiology opens up new avenues for research and the formulation of novel hypotheses.

One area of interest is the effect of Dehydrocholate sodium on cellular signaling pathways. Bile acids are now recognized as signaling molecules that interact with various receptors, such as the farnesoid X receptor (FXR), to regulate metabolic processes. patsnap.com While the primary function of Dehydrocholate sodium is to increase bile flow, its potential to modulate these signaling pathways is an area ripe for investigation.

Another unexplored area is the potential of Dehydrocholate sodium in the context of nanotechnology and drug delivery. While other bile acids have been used to create nano-vesicular systems for enhanced drug delivery, the application of Dehydrocholate sodium in this field is not well-documented. researchgate.netnih.gov Research into Dehydrocholate sodium-based nanoparticles could lead to the development of novel therapeutic delivery systems.

Furthermore, the interaction of Dehydrocholate sodium with the gut microbiome presents a host of unanswered questions. nih.gov The extent to which the gut microbiota metabolizes Dehydrocholate sodium and how these metabolites, in turn, affect the host's health are largely unknown.

The following table presents a selection of unexplored research questions and corresponding hypotheses for future studies on Dehydrocholate sodium.

| Unexplored Research Question | Hypothesis | Potential Impact |

|---|---|---|

| Does Dehydrocholate sodium modulate cellular signaling pathways beyond its choleretic effect? | Dehydrocholate sodium and its metabolites may interact with nuclear receptors like FXR, influencing gene expression related to lipid and glucose metabolism. | Identification of new therapeutic targets and applications for Dehydrocholate sodium. |

| Can Dehydrocholate sodium be utilized in the development of novel drug delivery systems? | The unique physicochemical properties of Dehydrocholate sodium could be harnessed to create stable and efficient nanoparticles for targeted drug delivery. | Advancements in nanotechnology-based therapies with improved efficacy and reduced side effects. |